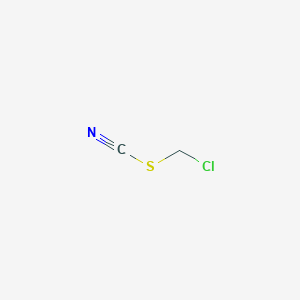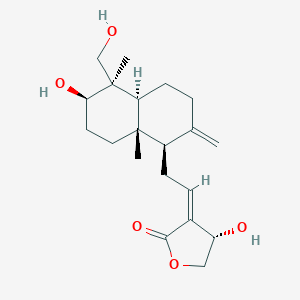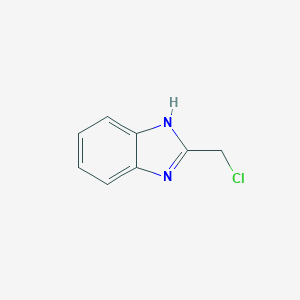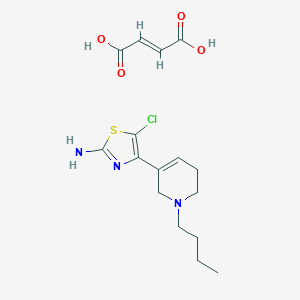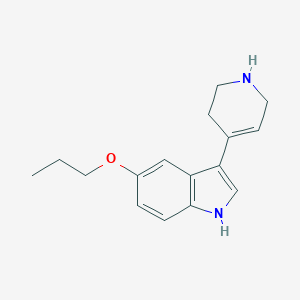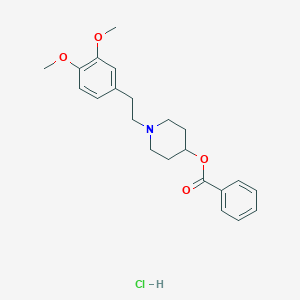
1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-benzoylhydroxypiperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-benzoylhydroxypiperidine hydrochloride, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Allen and Hanburys, a subsidiary of GlaxoSmithKline. The drug's chemical structure is similar to that of other opioid drugs such as fentanyl and morphine, but it has a unique mechanism of action that makes it a promising candidate for the treatment of pain.
Mécanisme D'action
1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-benzoylhydroxypiperidine hydrochloride acts on the mu-opioid receptor in the brain and spinal cord, which is responsible for mediating the effects of opioid drugs. It acts as an agonist, meaning that it binds to the receptor and activates it, leading to the release of endogenous opioids such as endorphins. This results in a decrease in pain perception and an increase in feelings of pleasure and well-being.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-benzoylhydroxypiperidine hydrochloride are similar to those of other opioid drugs. It activates the mu-opioid receptor, leading to the release of endogenous opioids and a decrease in pain perception. It also has effects on the central nervous system, including sedation, respiratory depression, and euphoria.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-benzoylhydroxypiperidine hydrochloride has several advantages for lab experiments, including its potency and selectivity for the mu-opioid receptor. It also has a lower potential for abuse and addiction compared to other opioid drugs, making it a safer alternative for researchers to study. However, it also has limitations, including its potential for respiratory depression and its potential to interact with other drugs.
Orientations Futures
There are several future directions for research on 1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-benzoylhydroxypiperidine hydrochloride, including its potential as a painkiller for humans. Researchers are also investigating its potential as a treatment for opioid addiction, as well as its effects on other opioid receptors in the brain. Additionally, there is ongoing research into the synthesis of new analogs of 1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-benzoylhydroxypiperidine hydrochloride with improved potency and selectivity for the mu-opioid receptor.
Méthodes De Synthèse
The synthesis of 1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-benzoylhydroxypiperidine hydrochloride involves several steps, starting with the reaction of 3,4-dimethoxyphenylacetonitrile with ethylmagnesium bromide to form 2-(3,4-dimethoxyphenyl)ethylamine. This intermediate is then reacted with benzoyl chloride to form 2-(3,4-dimethoxyphenyl)ethyl benzoyl amine. The final step involves the reaction of the benzoyl amine with piperidine hydrochloride to form 1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-benzoylhydroxypiperidine hydrochloride hydrochloride.
Applications De Recherche Scientifique
1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-benzoylhydroxypiperidine hydrochloride has been the subject of several scientific studies, with researchers investigating its potential as a painkiller. One study published in the Journal of Pharmacology and Experimental Therapeutics found that 1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-benzoylhydroxypiperidine hydrochloride was effective in reducing pain in rats, and that it had a lower potential for abuse and addiction compared to other opioid drugs.
Propriétés
Numéro CAS |
134826-28-1 |
|---|---|
Nom du produit |
1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-benzoylhydroxypiperidine hydrochloride |
Formule moléculaire |
C22H28ClNO4 |
Poids moléculaire |
405.9 g/mol |
Nom IUPAC |
[1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-4-yl] benzoate;hydrochloride |
InChI |
InChI=1S/C22H27NO4.ClH/c1-25-20-9-8-17(16-21(20)26-2)10-13-23-14-11-19(12-15-23)27-22(24)18-6-4-3-5-7-18;/h3-9,16,19H,10-15H2,1-2H3;1H |
Clé InChI |
LYXUJZCAWIJHME-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN2CCC(CC2)OC(=O)C3=CC=CC=C3)OC.Cl |
SMILES canonique |
COC1=C(C=C(C=C1)CCN2CCC(CC2)OC(=O)C3=CC=CC=C3)OC.Cl |
Autres numéros CAS |
134826-28-1 |
Synonymes |
4-Piperidinol, 1-(2-(3,4-dimethoxyphenyl)ethyl)-, benzoate (ester), hy drochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





